molecular formula C19H21N3O3 B4861841 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide

Cat. No.: B4861841
M. Wt: 339.4 g/mol
InChI Key: HFLYYKFLRZMGHQ-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a benzoyl moiety, along with a phenylacetamide backbone. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydrazine hydrate, followed by the addition of phenylacetic acid. The reaction is usually carried out under controlled conditions, such as maintaining a specific temperature and pH, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
  • 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-isobutyl-2-oxoacetamide
  • 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide stands out due to its specific hydrazinyl and benzoyl groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-2-oxo-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-19(2,3)14-11-9-13(10-12-14)16(23)21-22-18(25)17(24)20-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLYYKFLRZMGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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